molecular formula C8H6ClF3O B12302342 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12302342
M. Wt: 210.58 g/mol
InChI Key: DSUYQSHYSODEQT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS: 1823848-47-0) is a fluorinated aromatic alcohol with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. Its structure features a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position, coupled with a difluoroethanol moiety. The compound is stored at 2–8°C to ensure stability, as indicated by its supplier Acmec . Its InChIKey (DSUYQSHYSODEQT-UHFFFAOYSA-N) and SMILES representation (C1=CC(=C(C=C1Cl)F)C(C(F)(F)CO) aid in structural identification and computational studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6ClF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2

InChI Key

DSUYQSHYSODEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)(F)F)F)Cl

Origin of Product

United States

Preparation Methods

One-Step Synthesis via Acetate Intermediates

A patented method employs 1-chloro-2,2-difluoroethane as the starting material, reacting it with potassium acetate in a high-boiling solvent (e.g., glycerol or propylene glycol) under reflux conditions. The reaction proceeds via nucleophilic displacement of chloride by acetate, followed by hydrolysis to yield the target alcohol. Key parameters include:

  • Molar ratios : Acetate : water : solvent : substrate = 1 : 0.1–0.5 : 4–8 : 0.5–1.5
  • Temperature gradient : Initial reaction at 180–250°C for 0.5 hr, followed by 60–90°C for 2 hr.
    This method achieves ≥92% yield and ≥98.5% purity , making it suitable for industrial production.

Bromination-Aldehyde Reduction

An alternative route involves bromination of 1-fluoro-3-isopropoxybenzene using dibromohydantoin, followed by Grignard exchange with isopropyl magnesium chloride and dimethylformamide (DMF) to form an aldehyde intermediate. Subsequent reduction with NaBH₄ in tetrahydrofuran (THF) yields the alcohol with 88–91% HPLC purity .

Catalytic Hydrogenation and Asymmetric Synthesis

Chiral Resolution Using Rhodium Catalysts

A stereoselective approach utilizes Rh(III) or Ir(III) complexes to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone. The process employs formic acid-triethylamine as a hydrogen donor, achieving 98% enantiomeric excess (e.e.) under mild conditions (30–40°C). Critical factors include:

  • Catalyst loading : 0.066 mol%
  • Solvent : Toluene or dichloromethane
  • Reaction time : 8–12 hr.

Palladium-Mediated Coupling

Suzuki-Miyaura coupling of 2-bromo-2,2-difluoro-1-morpholinoethan-1-one with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in 1,4-dioxane/K₂CO₃ yields difluoroamide intermediates. Subsequent reduction with NaBH₄ and azide substitution produces the target alcohol in 67–82% yield .

Industrial-Scale Optimization

Solvent and Temperature Optimization

Industrial protocols emphasize cost-effective solvents and scalable conditions:

Parameter Optimal Range Impact on Yield/Purity
Solvent Glycerine Reduces byproduct formation
Temperature 210°C (initial step) Accelerates substitution
Catalyst None required Lowers production costs

Data from large-scale batches (≥200 g) show consistent purity (>98%) and conversion rates (>96%).

Comparative Analysis of Methods

Yield and Efficiency

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 92 98.5 High
Catalytic Hydrogenation 85 99 Moderate
Grignard-DMF Reduction 80 91 Low

Cost and Environmental Impact

  • Nucleophilic substitution minimizes waste through solvent recycling.
  • Catalytic methods require expensive transition metals but enable enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Drug Synthesis

One of the primary applications of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is as an intermediate in the synthesis of pharmaceutical compounds. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drugs, which is crucial for improving their pharmacokinetic profiles. Fluorinated compounds often exhibit increased potency and selectivity for biological targets due to their unique electronic properties .

Case Study : A study highlighted the role of fluorinated intermediates in optimizing drug candidates for better absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of fluorine into drug molecules has been shown to improve their bioavailability significantly .

Material Science

In addition to its applications in drug synthesis, this compound serves as a valuable building block for the development of advanced materials. Its structure allows for modifications that can lead to polymers with tailored properties.

Applications in Polymer Synthesis :

  • Used as a precursor for fluorinated polymers that exhibit unique thermal and chemical resistance.
  • Its derivatives can be employed in coatings and adhesives where enhanced durability is required.

Case Study 1: Drug Development

A research article on fluoroanisoles emphasized the significance of fluorination in drug design, noting that compounds like this compound could lead to improved pharmacological profiles. The study demonstrated that introducing fluorine alters ligand conformation and enhances binding affinity to target proteins .

Case Study 2: Polymer Chemistry

Another investigation focused on the use of fluorinated compounds in creating polymers with specific characteristics such as hydrophobicity and thermal stability. The findings indicated that utilizing intermediates like this compound could result in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol (CAS: 2228274-55-1)
  • Molecular Formula : C₈H₆ClF₃O (identical to the target compound).
  • Key Difference : The chlorine and fluorine substituents on the phenyl ring are at the 3- and 2-positions , respectively, instead of 4- and 3-positions. This positional isomerism may alter electronic effects and steric interactions, impacting reactivity and binding affinity in pharmaceutical contexts .
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol
  • Synthesis : Prepared via hydrogenation of 2,5-difluorostyrene.

Analogues with Modified Functional Groups

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3)
  • Molecular Formula : C₈H₆ClF₄N.
  • Key Difference: The hydroxyl group is replaced by an amine, and the ethanol carbon bears three fluorine atoms instead of two. This modification introduces basicity and alters solubility, making it suitable for nucleophilic reactions in drug synthesis .
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1323966-31-9)
  • Molecular Formula: C₈H₈ClFNO.
  • Key Difference: The ethanol moiety contains an amine group, forming an amino alcohol. The phenyl substituents are at 3-chloro and 5-fluoro positions, which may influence chiral recognition in asymmetric catalysis .

Analogues with Different Halogenation Patterns

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol (CAS: 2228302-39-2)
  • Molecular Formula : C₉H₉ClF₂O.
  • Key Difference: A methyl group replaces the fluorine at the phenyl 3-position.
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol (CAS: 1820710-55-1)
  • Molecular Formula : C₈H₆ClF₂O.
  • Key Difference : The phenyl ring has a single chlorine substituent at the 3-position , lacking the 3-fluoro group. This reduces steric hindrance and electronic withdrawal effects compared to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol 1823848-47-0 C₈H₆ClF₃O 210.58 4-Cl, 3-F phenyl; -CF₂OH
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol 2228274-55-1 C₈H₆ClF₃O 210.58 3-Cl, 2-F phenyl; -CF₂OH
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 2415751-74-3 C₈H₆ClF₄N 227.59 4-Cl, 3-F phenyl; -CF₃NH₂
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol 2228302-39-2 C₉H₉ClF₂O 206.62 4-Cl, 3-Me phenyl; -CF₂OH
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol - C₈H₆F₄O 218.13 2,5-diF phenyl; -CF₂OH

Biological Activity

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol, with the CAS number 1823848-47-0, is a fluorinated organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound has the molecular formula C8H6ClF3OC_8H_6ClF_3O and a molecular weight of 210.58 g/mol. Its structure includes a difluoroethanol moiety attached to a chlorofluorophenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
LogP2.84 (predicted)
CAS Number1823848-47-0

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor in specific enzyme systems, potentially affecting metabolic processes.

Antimicrobial Activity

Recent investigations have shown that the compound exhibits antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi in vitro. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cellular membranes or inhibition of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that it possesses moderate cytotoxic effects, which could be leveraged in cancer therapeutics. The selectivity index remains a critical factor in determining its potential as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various fluorinated compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Anticancer Properties : In a recent experimental study, the compound was tested on breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to reduced cell viability and induced apoptosis, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, suggesting a protective role that could be explored for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or difluoromethylation. For example, sodium 2-chloro-2,2-difluoroacetate () may serve as a difluoromethyl source. Optimization involves adjusting reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and base selection (cesium carbonate for deprotonation). Monitoring progress via TLC or GC-MS ensures intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Precedents for analogous compounds suggest protecting the hydroxyl group during synthesis to avoid side reactions (e.g., tert-butyldimethylsilyl ether protection, as in ) .

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis purification typically involves recrystallization (ethanol/water mixtures) or flash chromatography. Characterization requires:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns and fluorine environments (e.g., splitting patterns for -CF2_2- groups).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight (e.g., C8_8H5_5ClF3_3O, exact mass 216.99 g/mol).
  • FT-IR : Hydroxyl stretch (~3400 cm1^{-1}) and C-F vibrations (1100–1000 cm1^{-1}).
    Cross-referencing with databases like PubChem or ECHA ensures consistency ( ) .

Advanced Research Questions

Q. How can computational and experimental data discrepancies (e.g., NMR chemical shifts vs. DFT predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations.
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect rotameric equilibria.
  • X-ray Crystallography : Resolve absolute configuration () and compare with computed geometries. Software like SHELXL ( ) refines structures, while ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional uncertainty .

Q. What crystallographic strategies address twinning or disorder in X-ray structures of this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands ( ) to model overlapping domains. For disorder:

  • Occupancy Refinement : Split sites into partial-occupancy components.
  • Restraints : Apply DFIX or SIMU constraints to maintain reasonable geometry.
    Validate results using Rint_{int} and GooF metrics. High-resolution data (<1.0 Å) improves reliability, as seen in related structures () .

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